N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Overview
Description
N,N-diethyl-2-(4-nitrophenoxy)ethanamine: is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone, with diethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrophenol and N,N-diethylethanolamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require heating to facilitate the reactions.
Industrial Production Methods: The industrial production of N,N-diethyl-2-(4-nitrophenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reactor Design: Specialized reactors that can maintain the required temperature and pressure conditions are used.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N,N-diethyl-2-(4-nitrophenoxy)ethanamine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Reduction Product: 2-(4-aminophenoxy)ethanamine.
Substitution Products: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: N,N-diethyl-2-(4-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ethanamine backbone provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
- N,N-diethyl-2-(4-aminophenoxy)ethanamine
- N,N-diethyl-2-(4-chlorophenoxy)ethanamine
Comparison:
- N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
- N,N-diethyl-2-(4-aminophenoxy)ethanamine: The nitro group is reduced to an amine, altering its reactivity and potential applications.
- N,N-diethyl-2-(4-chlorophenoxy)ethanamine: The nitro group is replaced with a chloro group, affecting its chemical behavior and interactions.
N,N-diethyl-2-(4-nitrophenoxy)ethanamine stands out due to its unique combination of a nitrophenoxy group and an ethanamine backbone, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173638 | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-36-8 | |
Record name | N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(4-nitrophenoxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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